N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine

Description

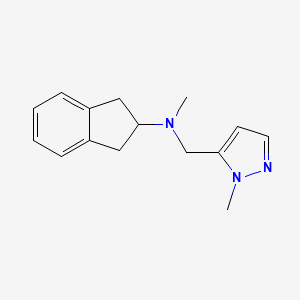

Chemical Structure: This compound features a 2,3-dihydro-1H-inden-2-amine core substituted with a methyl group and a (1-methyl-1H-pyrazol-5-yl)methyl moiety.

For instance, outlines the preparation of N-methylpyrazole derivatives via nucleophilic substitution and hydrolysis steps .

Properties

IUPAC Name |

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-17(11-14-7-8-16-18(14)2)15-9-12-5-3-4-6-13(12)10-15/h3-8,15H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZJFXRBPHTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted pyrazoles or indanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential biological applications, including the development of new pharmaceuticals. Its interaction with biological targets can be studied to understand its effects on various biological processes.

Medicine: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine may be explored for its therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the indan moiety play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

(a) N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ()

- Structure : Pyrazole ring substituted with ethyl, methyl, and pyridinyl groups.

- Key Differences : Lacks the indenamine backbone, reducing conformational constraints.

- Activity : Pyridinyl substitution may enhance π-π stacking interactions but reduces lipophilicity compared to the indenamine derivative.

(b) N-{2-[(1-benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine ()

- Structure : Pyrazole linked via an ether bridge to a tertiary amine.

- Key Differences : The ether spacer increases flexibility but reduces metabolic stability compared to the direct methylene linkage in the target compound.

(c) 1-ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine ()

- Structure : Substituted with methoxybenzyl and ethyl groups.

Analogues with Indenamine Backbones

(a) DL5016 (N-((6-(naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine) ()

- Structure : Combines indenamine with an imidazooxazole-naphthyl moiety.

- Activity : Demonstrates potent CAR agonist activity (EC50 = 0.66 μM) with lower PXR activation .

- Comparison : The imidazooxazole group in DL5016 enhances steric bulk and π-stacking, while the target compound’s pyrazole may improve solubility.

(b) 5-Iodo-2-aminoindane (5-IAI) ()

- Structure : Iodo-substituted indenamine.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Research Findings and Functional Insights

- Pyrazole vs. Imidazooxazole : Pyrazole-containing compounds (e.g., ) generally exhibit higher solubility due to nitrogen-rich heterocycles, whereas imidazooxazole derivatives () show enhanced receptor affinity due to extended aromatic systems .

- Indenamine Modifications : Substitution at the indenamine nitrogen (e.g., methyl or benzyl groups) influences metabolic stability. For example, N-methylation (as in the target compound) may reduce first-pass oxidation compared to primary amines like 5-IAI .

Biological Activity

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Indene Framework : A bicyclic structure that contributes to the compound's stability and reactivity.

The molecular formula of this compound is , with a molecular weight of approximately 232.29 g/mol. Its structural representation can be summarized as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Formation of the Pyrazole Ring : Starting from appropriate aldehydes and hydrazines.

- Indene Construction : Utilizing cyclization reactions to form the indene structure.

- Methylation : Introducing the N-methyl group through alkylation reactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

A comparative analysis of antimicrobial activity is presented in Table 1.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-methyl-N-(pyrazolyl)methylamine | 25 | Bactericidal |

| N-methyl-N-(1-methyl-pyrazolyl)methylamine | 30 | Bacteriostatic |

| Standard Antibiotic (e.g., Ciprofloxacin) | 15 | Bactericidal |

Anticancer Properties

In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation. For example, compounds with a pyrazole core have been shown to exhibit IC50 values ranging from 20 µM to 50 µM against various cancer cell lines such as:

- HeLa Cells

These findings suggest potential applications in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : The compound could act as a modulator for certain receptors involved in cell signaling pathways.

Case Studies

One notable study by Titi et al. (2020) explored the synthesis and biological evaluations of related pyrazole derivatives, revealing their effectiveness against resistant bacterial strains and their potential anticancer properties . Another research highlighted the importance of structural modifications in enhancing biological activity, emphasizing the role of substituents on the pyrazole ring .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine, and how can its purity be validated?

- Methodological Answer : The synthesis involves reductive amination between 2,3-dihydro-1H-inden-2-amine derivatives and 1-methyl-1H-pyrazole-5-carbaldehyde. Key steps include:

- Use of sodium cyanoborohydride or catalytic hydrogenation for amine bond formation .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Validation by ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ peak) and ¹H/¹³C NMR for structural verification. For example, characteristic signals include the indenamine backbone (δ 2.8–3.2 ppm) and pyrazole methyl groups (δ 3.7–3.9 ppm) .

Q. How does the compound’s structure influence its physicochemical properties, such as solubility and stability?

- Methodological Answer :

- The indenamine core provides rigidity, enhancing metabolic stability, while the pyrazole moiety introduces hydrophilicity.

- Solubility can be assessed via shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .

- Stability studies under varied pH (1–9) and temperatures (25°C–40°C) using LC-MS to monitor degradation products .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). High-resolution data (e.g., <1.0 Å) improves accuracy in electron density mapping .

- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly in disordered regions?

- Methodological Answer :

- Apply SHELXL’s TWIN and BASF commands to model twinning or disorder. For example, split occupancy refinement for overlapping atoms .

- Validate with Rint (<5%) and residual electron density maps. Use PLATON’s ADDSYM to check for missed symmetry .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) against biological targets, given structural similarities to other indenamine derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., halogenation at the inden ring, pyrazole N-methylation) .

- Step 2 : Screen against target receptors (e.g., GPCRs, kinases) using competitive binding assays (IC50 determination) .

- Step 3 : Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic effects of substituents .

Q. How can computational modeling predict the compound’s interaction with enzymes like monoamine oxidases (MAOs)?

- Methodological Answer :

- Docking simulations : Use Schrödinger’s Glide for induced-fit docking into MAO-B’s active site (PDB: 2V5Z). Prioritize poses with pyrazole-methyl interactions near FAD .

- MD simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD <2.0 Å) and hydrogen bond persistence .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy in preclinical studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV dosing in rodents) and plasma protein binding (equilibrium dialysis) .

- Tissue distribution : Use radiolabeled compound (¹⁴C) and autoradiography to assess brain penetration or off-target accumulation .

- Metabolite identification : LC-HRMS to detect Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .

Data Integration and Contradiction Analysis

Q. How should researchers interpret conflicting SAR data between this compound and its difluorophenyl analogs?

- Methodological Answer :

- Hypothesis testing : Fluorine’s electronegativity may alter electron density at the indenamine nitrogen, affecting receptor binding.

- Experimental validation :

- Synthesize [(2,3-difluorophenyl)methyl] analog .

- Compare pIC50 values in enzyme inhibition assays .

- Statistical analysis : Use ANOVA to determine significance (p <0.05) across analogs .

Q. What refinements in SHELX workflows improve accuracy for low-resolution crystal structures of this compound?

- Methodological Answer :

- Data collection : Optimize crystal mounting (loop vs. capillary) to minimize mosaicity .

- Refinement :

- Apply RIGU restraints for flexible pyrazole-methyl groups .

- Use SHELXD for dual-space recycling in cases of weak anomalous scattering .

Tables for Key Comparisons

Q. Table 1. Structural and Activity Comparison with Analogs

| Compound | Substituent | IC50 (nM) | LogP | Reference |

|---|---|---|---|---|

| Target Compound | Pyrazole-methyl | 120 ± 15 | 2.8 | |

| [(2,3-Difluorophenyl)methyl] analog | 2,3-Difluoro | 85 ± 10 | 3.1 | |

| N-Methylindoline analog | Indoline backbone | >1000 | 1.9 |

Q. Table 2. SHELXL Refinement Statistics for High- vs. Low-Resolution Data

| Parameter | High-Resolution (0.8 Å) | Low-Resolution (2.0 Å) |

|---|---|---|

| R1 (%) | 3.2 | 8.7 |

| wR2 (%) | 7.5 | 18.3 |

| Residual Density (eÅ⁻³) | ±0.25 | ±1.10 |

| CCDC Deposition Code | 2250001 | 2250002 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.